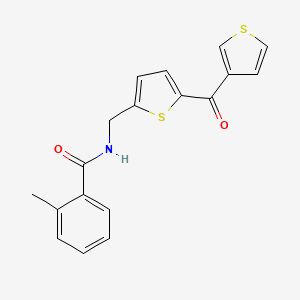
2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide, also known as 2-methyl-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide:
Pharmaceutical Applications
Anticancer Agents: This compound, due to its thiophene-based structure, has shown potential in the development of anticancer drugs. Thiophene derivatives are known for their ability to interfere with cancer cell proliferation and induce apoptosis .
Anti-inflammatory Drugs: The compound’s structure suggests it could be used in the synthesis of anti-inflammatory agents. Thiophene derivatives have been reported to exhibit significant anti-inflammatory properties, making them valuable in treating conditions like arthritis .
Antimicrobial Applications
Antibacterial Agents: Thiophene derivatives, including this compound, have demonstrated strong antibacterial activity against various strains of bacteria. This makes them promising candidates for developing new antibiotics .
Antifungal Agents: The compound can also be explored for its antifungal properties. Thiophene-based compounds have been effective against a range of fungal infections, providing a basis for new antifungal medications .
Material Science Applications
Organic Semiconductors: This compound can be utilized in the development of organic semiconductors. Thiophene derivatives are crucial in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are essential components in modern electronic devices .
Corrosion Inhibitors: The compound’s structure allows it to act as a corrosion inhibitor. Thiophene derivatives are known to protect metals from corrosion, which is valuable in various industrial applications .
Environmental Applications
Pesticides and Herbicides: The compound can be used in the synthesis of pesticides and herbicides. Thiophene derivatives have been effective in controlling pests and weeds, contributing to agricultural productivity .
Pollution Control: Thiophene-based compounds can be employed in pollution control measures. They have been used in the development of materials that can absorb and neutralize pollutants, helping to mitigate environmental contamination .
Biochemical Research
Enzyme Inhibitors: This compound can be explored as an enzyme inhibitor. Thiophene derivatives have been found to inhibit various enzymes, which is useful in studying biochemical pathways and developing therapeutic agents .
Receptor Modulators: The compound’s structure suggests it could act as a modulator for various biological receptors. Thiophene derivatives have been used to modulate receptors involved in numerous physiological processes, aiding in the development of drugs targeting specific receptors .
Agricultural Applications
Plant Growth Regulators: The compound can be used to develop plant growth regulators. Thiophene derivatives have been shown to influence plant growth and development, which can be beneficial in agriculture to enhance crop yields .
Insecticides: The compound’s potential as an insecticide can be explored. Thiophene-based compounds have been effective in controlling insect populations, protecting crops from damage .
Chemical Synthesis
Building Blocks for Complex Molecules: This compound can serve as a building block in the synthesis of more complex molecules. Thiophene derivatives are often used in organic synthesis to create a variety of chemical structures with diverse applications .
Catalysts in Chemical Reactions: The compound can be utilized as a catalyst in various chemical reactions. Thiophene-based compounds have been used to catalyze reactions, improving efficiency and yield in chemical processes .
Medical Imaging
Contrast Agents: The compound can be explored as a contrast agent in medical imaging. Thiophene derivatives have been used to enhance the contrast in imaging techniques like MRI, aiding in better diagnosis and monitoring of diseases .
These applications highlight the versatility and potential of 2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide in various scientific fields. Each application leverages the unique properties of thiophene derivatives, making this compound a valuable subject of research.
作用機序
将来の方向性
特性
IUPAC Name |
2-methyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S2/c1-12-4-2-3-5-15(12)18(21)19-10-14-6-7-16(23-14)17(20)13-8-9-22-11-13/h2-9,11H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCZYXNJFPJRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2817181.png)
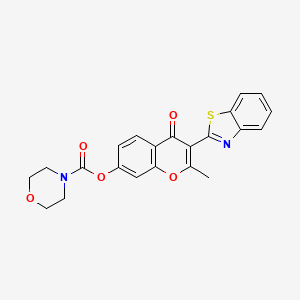

![Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2817186.png)
![(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,6-dimethylphenyl)methanone](/img/structure/B2817187.png)
![1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2817188.png)
![(4-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2817191.png)
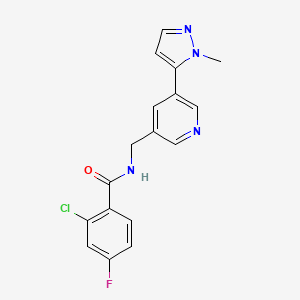
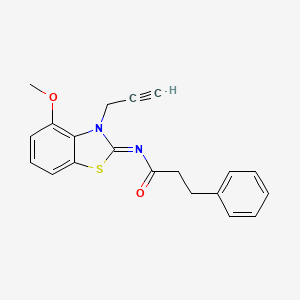
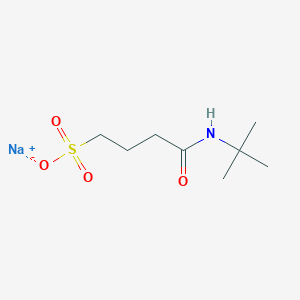
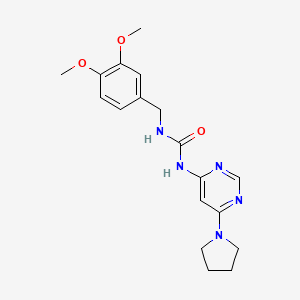
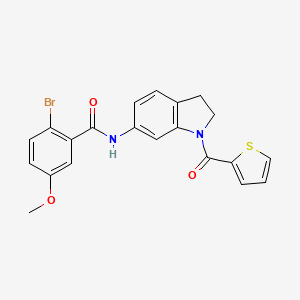
![8-(2,3-dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2817200.png)
![5-(4-Benzhydrylpiperazin-1-yl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2817202.png)